molecular formula C17H26ClNO3 B14716586 Propiophenone, 4'-methoxy-2'-(2-piperidinoethoxy)-, hydrochloride CAS No. 20800-16-2

Propiophenone, 4'-methoxy-2'-(2-piperidinoethoxy)-, hydrochloride

Cat. No.: B14716586
CAS No.: 20800-16-2
M. Wt: 327.8 g/mol
InChI Key: FEGHGROBTOZSJJ-UHFFFAOYSA-N
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Description

Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is a chemical compound that belongs to the class of aryl ketones. It is characterized by the presence of a propiophenone core substituted with a methoxy group and a piperidinoethoxy side chain. This compound is often used in pharmaceutical research and has various applications in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride typically involves the reaction of 4-methoxyacetophenone with 2-(2-chloroethoxy)piperidine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride involves its interaction with specific molecular targets in the body. The piperidinoethoxy side chain is believed to play a crucial role in its binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Propiophenone: The parent compound without the methoxy and piperidinoethoxy substitutions.

    4’-Methoxypropiophenone: Similar structure but lacks the piperidinoethoxy side chain.

    2’-(2-Piperidinoethoxy)propiophenone: Similar structure but lacks the methoxy group.

Uniqueness

Propiophenone, 4’-methoxy-2’-(2-piperidinoethoxy)-, hydrochloride is unique due to the presence of both the methoxy group and the piperidinoethoxy side chain. These substitutions confer distinct chemical and biological properties, making it a valuable compound in research and industrial applications .

Properties

CAS No.

20800-16-2

Molecular Formula

C17H26ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

1-[4-methoxy-2-(2-piperidin-1-ylethoxy)phenyl]propan-1-one;hydrochloride

InChI

InChI=1S/C17H25NO3.ClH/c1-3-16(19)15-8-7-14(20-2)13-17(15)21-12-11-18-9-5-4-6-10-18;/h7-8,13H,3-6,9-12H2,1-2H3;1H

InChI Key

FEGHGROBTOZSJJ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)OC)OCCN2CCCCC2.Cl

Origin of Product

United States

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